Cas no 1261928-75-9 (3-(3-Chloro-4-methylphenyl)-2-methylbenzoic acid)

3-(3-Chloro-4-methylphenyl)-2-methylbenzoic acid 化学的及び物理的性質
名前と識別子
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- 3-(3-CHLORO-4-METHYLPHENYL)-2-METHYLBENZOIC ACID
- 1261928-75-9
- 3-(3-Chloro-4-methylphenyl)-2-methylbenzoic acid, 95%
- AKOS017552618
- DTXSID70690290
- MFCD18320773
- 3'-Chloro-2,4'-dimethyl[1,1'-biphenyl]-3-carboxylic acid
- 3-(3-Chloro-4-methylphenyl)-2-methylbenzoic acid
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- MDL: MFCD18320773
- インチ: InChI=1S/C15H13ClO2/c1-9-6-7-11(8-14(9)16)12-4-3-5-13(10(12)2)15(17)18/h3-8H,1-2H3,(H,17,18)
- InChIKey: QBQZUCDTWHHSMG-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 260.0604073Da
- どういたいしつりょう: 260.0604073Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 305
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 37.3Ų
3-(3-Chloro-4-methylphenyl)-2-methylbenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB327975-5g |
3-(3-Chloro-4-methylphenyl)-2-methylbenzoic acid, 95%; . |
1261928-75-9 | 95% | 5g |
€1159.00 | 2025-03-19 | |
abcr | AB327975-5 g |
3-(3-Chloro-4-methylphenyl)-2-methylbenzoic acid, 95%; . |
1261928-75-9 | 95% | 5g |
€1159.00 | 2023-04-26 |
3-(3-Chloro-4-methylphenyl)-2-methylbenzoic acid 関連文献
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
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6. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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10. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
3-(3-Chloro-4-methylphenyl)-2-methylbenzoic acidに関する追加情報
3-(3-Chloro-4-methylphenyl)-2-methylbenzoic Acid (CAS No. 1261928-75-9): A Comprehensive Overview
3-(3-Chloro-4-methylphenyl)-2-methylbenzoic acid (CAS No. 1261928-75-9) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, exhibits a range of biological activities that make it a valuable candidate for various applications, including drug discovery and development.
The chemical structure of 3-(3-Chloro-4-methylphenyl)-2-methylbenzoic acid is composed of a benzoic acid core substituted with a 3-chloro-4-methylphenyl group and a methyl group at the 2-position. This specific arrangement of functional groups imparts unique physical and chemical properties to the molecule, which are crucial for its biological activities and potential therapeutic applications.
Recent studies have highlighted the potential of 3-(3-Chloro-4-methylphenyl)-2-methylbenzoic acid in various biological systems. One notable area of research is its anti-inflammatory properties. In vitro and in vivo studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a promising candidate for the treatment of inflammatory diseases.
In addition to its anti-inflammatory effects, 3-(3-Chloro-4-methylphenyl)-2-methylbenzoic acid has shown potential as an anticancer agent. Research conducted on various cancer cell lines has indicated that this compound can induce apoptosis and inhibit cell proliferation, particularly in breast and colon cancer cells. The mechanism of action appears to involve the modulation of key signaling pathways, such as the PI3K/AKT and MAPK pathways, which are often dysregulated in cancer cells.
The pharmacokinetic properties of 3-(3-Chloro-4-methylphenyl)-2-methylbenzoic acid have also been investigated to assess its suitability for drug development. Studies have shown that this compound exhibits good oral bioavailability and favorable pharmacokinetic parameters, including a reasonable half-life and low clearance rate. These properties suggest that it could be developed into an effective oral medication for various therapeutic indications.
In terms of safety, preliminary toxicological studies have indicated that 3-(3-Chloro-4-methylphenyl)-2-methylbenzoic acid is well-tolerated at therapeutic doses. However, further research is needed to fully evaluate its long-term safety profile and potential side effects. Ongoing clinical trials are aimed at elucidating these aspects and determining the optimal dosing regimens for different patient populations.
The synthetic routes for producing 3-(3-Chloro-4-methylphenyl)-2-methylbenzoic acid have been optimized to ensure high yields and purity. Common methods involve multistep reactions starting from readily available starting materials such as benzene derivatives and halogenated aromatic compounds. These synthetic strategies not only facilitate large-scale production but also allow for the synthesis of structurally related analogs, which can be used to explore structure-activity relationships (SAR) and identify more potent derivatives.
In conclusion, 3-(3-Chloro-4-methylphenyl)-2-methylbenzoic acid (CAS No. 1261928-75-9) represents a promising compound with diverse biological activities and potential therapeutic applications. Its anti-inflammatory and anticancer properties, combined with favorable pharmacokinetic parameters, make it an attractive candidate for further development in the pharmaceutical industry. Continued research into this compound's mechanisms of action, safety profile, and synthetic methods will undoubtedly contribute to the advancement of drug discovery and improve patient outcomes in various diseases.
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